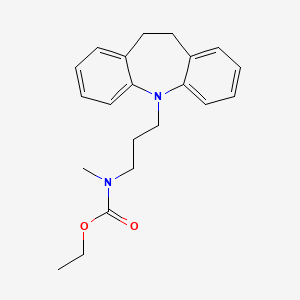
N-alpha-Methyl-L-ornithine hydrochloride
Vue d'ensemble
Description
N-alpha-Methyl-L-ornithine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 . It is also known by other synonyms such as (2S)-5-amino-2-(methylamino)pentanoic acid hydrochloride . The compound has a molecular weight of 182.65 g/mol .
Molecular Structure Analysis
The InChI string of N-alpha-Methyl-L-ornithine hydrochloride isInChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 . The compound has a Canonical SMILES string of CNC(CCCN)C(=O)O.Cl and an Isomeric SMILES string of CNC@@HC(=O)O.Cl . Physical And Chemical Properties Analysis
N-alpha-Methyl-L-ornithine hydrochloride has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 182.0822054 g/mol . The Topological Polar Surface Area of the compound is 75.4 Ų .Applications De Recherche Scientifique
Acetylornithinase of Escherichia coli
- Research Focus: This study explored the partial purification and properties of acetylornithinase in Escherichia coli. N-alpha-Methyl-L-ornithine hydrochloride, among other compounds, was used to understand enzyme properties and interactions in E. coli (Vogel & Bonner, 1956).
Polyamine Biosynthesis Inhibition
- Research Focus: This paper investigated the inhibition of ornithine decarboxylase by alpha-Methyl-(+/-)-ornithine hydrochloride and its analogs. The study showed that this compound is a competitive inhibitor of ornithine decarboxylase across different tissues (Abdel-Monem et al., 1975).
Siderophore Activity in Microbial Iron-Transport Systems
- Research Focus: This research synthesized and evaluated N5-Acetyl-N5-hydroxy-L-ornithine derivatives, a key constituent in microbial siderophores. The study assessed the growth-promoting ability of these compounds in microbial iron-transport systems (Dolence et al., 1991).
Methylglyoxal Formation and Effects
- Research Focus: Methylglyoxal is a highly reactive alpha-oxoaldehyde that forms advanced glycation end-products, including derivatives involving L-ornithine. This study explored its formation and effects in food and living organisms (Nemet et al., 2006).
Antiproliferative Properties in Cultured Cells
- Research Focus: The study looked into DL-alpha-difluoromethyl ornithine's antiproliferative properties in cultured cells, highlighting the role of ornithine decarboxylase inhibitors in cell division processes (Mamont et al., 1978).
Enzyme Inhibition Studies
- Research Focus: This paper synthesized ornithine analogues and evaluated them as inhibitors of ornithine decarboxylase from various sources. The study provided insights into enzyme active site topography and substrate binding (Bey et al., 1978).
Safety and Hazards
The compound is classified as an Eye Irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . In case of eye contact, it is recommended to rinse with pure water for at least 15 minutes . If inhaled or ingested, medical attention should be sought immediately .
Propriétés
IUPAC Name |
(2S)-5-amino-2-(methylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPNMQRLBAANLP-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Methyl-L-ornithine hydrochloride | |
CAS RN |
37148-99-5 | |
| Record name | Nα-Methyl-L-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



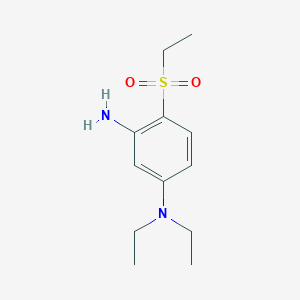
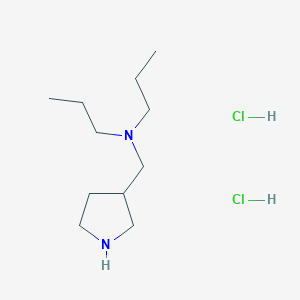
![N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424749.png)
![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)
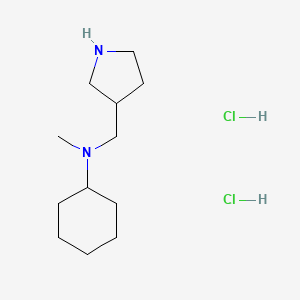


![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)
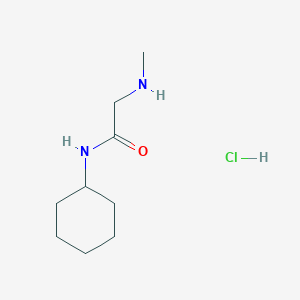

![N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424765.png)
![4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1424766.png)
![N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424767.png)
